molecular formula C17H29BrN2O2 B13782456 (5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) CAS No. 66902-74-7

(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester)

Cat. No.: B13782456
CAS No.: 66902-74-7
M. Wt: 373.3 g/mol
InChI Key: AQAYVHOFACTEQW-UHFFFAOYSA-M
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Description

(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C17H29N2O2Br. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybenzyl group, and a trimethylammonium bromide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves multiple steps. One common method starts with the preparation of 5-tert-Butyl-2-hydroxybenzaldehyde . This intermediate is then reacted with trimethylamine and dimethylcarbamate under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. It acts as a cholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels at synapses . This mechanism is similar to that of neostigmine, a known cholinesterase inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its specific structure, which combines a tert-butyl group, a hydroxybenzyl group, and a trimethylammonium bromide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

66902-74-7

Molecular Formula

C17H29BrN2O2

Molecular Weight

373.3 g/mol

IUPAC Name

[5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C17H29N2O2.BrH/c1-17(2,3)14-9-10-15(21-16(20)18(4)5)13(11-14)12-19(6,7)8;/h9-11H,12H2,1-8H3;1H/q+1;/p-1

InChI Key

AQAYVHOFACTEQW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)N(C)C)C[N+](C)(C)C.[Br-]

Origin of Product

United States

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